molecular formula C6H5NO3S B14681116 3-Methyl-5-nitrothiophene-2-carbaldehyde CAS No. 36034-94-3

3-Methyl-5-nitrothiophene-2-carbaldehyde

Cat. No.: B14681116
CAS No.: 36034-94-3
M. Wt: 171.18 g/mol
InChI Key: POPDUFXKFQCSPW-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrothiophene-2-carbaldehyde is a heterocyclic aromatic compound featuring a thiophene ring substituted with a methyl group at position 3, a nitro group at position 5, and an aldehyde functional group at position 2 (Figure 1). This compound is of interest in organic synthesis and materials science due to its electron-deficient nature, driven by the nitro group, which enhances its reactivity in condensation and cyclization reactions.

Properties

CAS No.

36034-94-3

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

IUPAC Name

3-methyl-5-nitrothiophene-2-carbaldehyde

InChI

InChI=1S/C6H5NO3S/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3H,1H3

InChI Key

POPDUFXKFQCSPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitrothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-Methyl-5-nitrothiophene-2-carboxylic acid.

    Reduction: 3-Methyl-5-aminothiophene-2-carbaldehyde.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitrothiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Substituent Effects

The electronic and steric properties of thiophene-2-carbaldehyde derivatives are highly dependent on substituent type and position. Key analogs for comparison include:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
3-Methyl-5-nitrothiophene-2-carbaldehyde Methyl (3), Nitro (5) Aldehyde (2) ~183.2 Not reported
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde Bromine (4,5) Aldehyde (2) ~368.0 124–126
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde Methyl (5) Aldehyde (2) ~192.3 Not reported
6a (Carbazole derivative) Carbazole (4,5) Aldehyde (2) ~718.9 140–145

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 3-methyl-5-nitrothiophene-2-carbaldehyde strongly withdraws electrons, increasing the electrophilicity of the aldehyde compared to methyl or bromine substituents. This enhances reactivity in nucleophilic additions (e.g., forming Schiff bases) .

Spectroscopic Properties

Comparative NMR and IR data highlight substituent effects:

Compound $^1$H NMR (Aldehyde Proton, δ) IR (C=O Stretch, cm⁻¹)
3-Methyl-5-nitrothiophene-2-carbaldehyde ~9.8–10.1 (predicted) ~1670–1680 (predicted)
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde 9.82 1672
6a (Carbazole derivative) 10.03 1592 (conjugated C=O)

The nitro group’s electron-withdrawing effect is expected to deshield the aldehyde proton, resulting in a downfield shift comparable to brominated analogs. Conjugation with aromatic systems (e.g., carbazole in 6a) may lower the C=O stretching frequency due to resonance stabilization .

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